4-Hydroxy-2-[hydroxy(phenyl)methyl]-2,5-dimethylfuran-3(2H)-one
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Overview
Description
4-Hydroxy-2-[hydroxy(phenyl)methyl]-2,5-dimethylfuran-3(2H)-one is a complex organic compound with a unique structure that includes a furan ring substituted with hydroxy and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-[hydroxy(phenyl)methyl]-2,5-dimethylfuran-3(2H)-one can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylfuran with phenylacetaldehyde in the presence of a base, followed by oxidation to introduce the hydroxy group. The reaction conditions typically include a solvent such as ethanol and a catalyst like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of biocatalysts and green chemistry principles can also be explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-[hydroxy(phenyl)methyl]-2,5-dimethylfuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions often involve solvents such as dichloromethane or ethanol and may require specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl or furan rings .
Scientific Research Applications
4-Hydroxy-2-[hydroxy(phenyl)methyl]-2,5-dimethylfuran-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: Used in the production of flavors, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-Hydroxy-2-[hydroxy(phenyl)methyl]-2,5-dimethylfuran-3(2H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with receptors in biological systems. The exact pathways can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: A structurally similar compound with different substituents.
2-Hydroxy-4-methylbenzoic acid: Another compound with a hydroxy group and a phenyl ring.
Phenol, 2-[(4-hydroxyphenyl)methyl]-: Similar in having hydroxy and phenyl groups but with a different core structure.
Uniqueness
4-Hydroxy-2-[hydroxy(phenyl)methyl]-2,5-dimethylfuran-3(2H)-one is unique due to its specific combination of functional groups and the furan ring structure.
Properties
CAS No. |
51994-12-8 |
---|---|
Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
4-hydroxy-2-[hydroxy(phenyl)methyl]-2,5-dimethylfuran-3-one |
InChI |
InChI=1S/C13H14O4/c1-8-10(14)12(16)13(2,17-8)11(15)9-6-4-3-5-7-9/h3-7,11,14-15H,1-2H3 |
InChI Key |
XSODTTAEVPUKEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(O1)(C)C(C2=CC=CC=C2)O)O |
Origin of Product |
United States |
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